molecular formula C13H17FN2 B11884921 6-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline

6-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11884921
M. Wt: 220.29 g/mol
InChI Key: USMYQGQKCDRGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a fluorine atom and a pyrrolidine ring attached to a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-1,2,3,4-tetrahydroisoquinoline and pyrrolidine.

    Nucleophilic Substitution: The fluorine atom on the tetrahydroisoquinoline ring is substituted with the pyrrolidine group through a nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and minimize costs, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the tetrahydroisoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used in organic solvents such as ether or tetrahydrofuran.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

6-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels that play a role in various physiological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of a fluorine atom and a pyrrolidine ring attached to a tetrahydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H17FN2

Molecular Weight

220.29 g/mol

IUPAC Name

6-fluoro-4-pyrrolidin-1-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C13H17FN2/c14-11-4-3-10-8-15-9-13(12(10)7-11)16-5-1-2-6-16/h3-4,7,13,15H,1-2,5-6,8-9H2

InChI Key

USMYQGQKCDRGRC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CNCC3=C2C=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.